Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 17994-55-7) is the prototypical, C4‑unsubstituted member of the Biginelli dihydropyrimidin‑2(1H)‑one (DHPM) family. With a molecular weight of 184.19 g·mol⁻¹, it is the lowest‑molecular‑weight DHPM scaffold available commercially, lacking the 4‑aryl substituent that characterizes the vast majority of biologically studied DHPM congeners such as monastrol (CAS 5395‑36‑8, MW 260.29 g·mol⁻¹).

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 17994-55-7
Cat. No. B097641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS17994-55-7
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)NC1)C
InChIInChI=1S/C8H12N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,12)
InChIKeyDIDVRNLWJBGGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 17994-55-7): Procurement-Ready Physicochemical Profile of the Simplest Dihydropyrimidinone Scaffold


Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 17994-55-7) is the prototypical, C4‑unsubstituted member of the Biginelli dihydropyrimidin‑2(1H)‑one (DHPM) family . With a molecular weight of 184.19 g·mol⁻¹, it is the lowest‑molecular‑weight DHPM scaffold available commercially, lacking the 4‑aryl substituent that characterizes the vast majority of biologically studied DHPM congeners such as monastrol (CAS 5395‑36‑8, MW 260.29 g·mol⁻¹). Its simple substitution pattern—ethyl ester at C5, methyl at C6, oxo at C2, and hydrogen at C4—confers a uniquely hydrophilic character (ACD/LogP = 0.44) and a remarkably high melting point (253.8–256 °C) compared with typical 4‑aryl DHPMs . These properties make the compound a strategic starting material for diversity‑oriented synthesis and a physicochemically distinct control compound for structure–activity relationship (SAR) studies.

Ethyl 6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 17994-55-7): Why C4‑Aryl DHPMs Cannot Replace the 4‑Unsubstituted Scaffold in Synthesis and Physicochemical Screening


In‑class DHPM analogs cannot be interchanged with CAS 17994‑55‑7 because the presence or absence of a C4‑aryl substituent fundamentally alters physicochemical and synthetic properties. The 4‑unsubstituted scaffold exhibits an ACD/LogP of 0.44 and a polar surface area of 67 Ų, whereas the corresponding 4‑phenyl analog (CAS 5395‑36‑8) shows LogP ≈ 1.85 and PSA ≈ 71 Ų . The melting point diverges by over 45 °C (254 °C vs. 206–210 °C), reflecting markedly different crystal packing energies driven by hydrogen‑bonding networks . Furthermore, the C4‑unsubstituted carbon is a site for late‑stage diversification that is unavailable in C4‑aryl DHPMs; nucleophilic addition, oxidation, and electrophilic substitution reactions proceed with distinct regio‑ and chemoselectivity on the 4‑H scaffold [1]. Substituting a 4‑aryl DHPM for CAS 17994‑55‑7 therefore compromises both the synthetic trajectory and the physicochemical comparability of any resulting SAR data set.

Ethyl 6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 17994-55-7): Head‑to‑Head and Cross‑Study Comparative Evidence for Scientific Selection


Molecular Weight Advantage vs. Monastrol‑Type DHPMs for Fragment‑Based Screening Libraries

CAS 17994‑55‑7 possesses the lowest molecular weight (184.19 g·mol⁻¹) among commercially available DHPM scaffolds, compared with ethyl 6‑methyl‑2‑oxo‑4‑phenyl‑1,2,3,4‑tetrahydropyrimidine‑5‑carboxylate (CAS 5395‑36‑8, MW 260.29 g·mol⁻¹) [1]. This 76.1 g·mol⁻¹ reduction places the compound squarely within the ‘rule‑of‑three’ guideline for fragment libraries (MW ≤ 300), whereas most 4‑aryl DHPMs approach or exceed 300 Da.

Fragment-based drug discovery Lead-likeness Physicochemical profiling

LogP Differential vs. 4‑Phenyl DHPM for Aqueous Solubility and Permeability Screening

The ACD/LogP of CAS 17994‑55‑7 is 0.44, markedly lower than the LogP of 1.85 for ethyl 6‑methyl‑2‑oxo‑4‑phenyl‑DHPM (CAS 5395‑36‑8) . This 1.41‑log‑unit difference corresponds to a ~26‑fold difference in the octanol/water partition coefficient, indicating substantially higher hydrophilicity for the 4‑unsubstituted scaffold.

Lipophilicity ADME prediction Solubility screening

Melting Point Elevation vs. 4‑Phenyl DHPM Indicating Stronger Intermolecular Hydrogen‑Bonding Networks

CAS 17994‑55‑7 exhibits a melting point of 253.8–256 °C, compared with 206.0–210.0 °C for ethyl 6‑methyl‑2‑oxo‑4‑phenyl‑DHPM (CAS 5395‑36‑8) . The ~47 °C upward shift arises from the absence of the sterically demanding 4‑phenyl group, allowing more efficient N–H···O hydrogen‑bonding between the urea‑ring motifs in the crystal lattice .

Crystal engineering Thermal stability Solid-state characterization

C4‑Unsubstituted Scaffold Enables Regioselective Late‑Stage Derivatization Inaccessible to 4‑Aryl DHPMs

The C4‑methylene group of CAS 17994‑55‑7 is a site for nucleophilic addition, deprotonation/alkylation, and oxidation reactions that are precluded in 4‑aryl DHPMs. In published protocols, 4‑unsubstituted DHPMs react with carbon nucleophiles to afford C4‑elaborated congeners in a highly regioselective manner, whereas the corresponding 4‑aryl analogs require activation at alternative positions [1]. This provides a divergent synthetic entry point to libraries that cannot be accessed from pre‑functionalized 4‑aryl DHPMs.

Diversity-oriented synthesis Late-stage functionalization Medicinal chemistry building blocks

Zero Rule‑of‑Five Violations and Reduced Alert Count vs. High‑MW 4‑Aryl DHPMs

Based on ChemSpider/ACD‑predicted properties, CAS 17994‑55‑7 has zero Lipinski Rule‑of‑Five violations (MW 184.19, LogP 0.44, HBD 2, HBA 5), consistent with a ‘clean’ drug‑like profile . In contrast, typical 4‑aryl DHPMs such as CAS 5395‑36‑8 (MW 260.29, LogP 1.85) approach the upper MW limit and carry higher LogP, making them less favorable for CNS drug discovery programs that prioritize lower MW and LogP .

Drug-likeness Computational ADME Early-phase lead optimization

Established Hazard Profile and CLP Classification Provide Standardized Safety Documentation for Procurement

CAS 17994‑55‑7 has a notified CLP classification under EC/List no. 100‑424‑7: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) [1]. Commercial suppliers provide full SDS documentation including GHS07 warning labeling and precautionary statements . This standardized hazard profile contrasts with many research‑grade 4‑aryl DHPMs for which harmonized classification is either unavailable or inconsistent across suppliers.

Chemical safety Regulatory compliance Procurement documentation

Ethyl 6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (CAS 17994-55-7): Optimal Procurement Scenarios Driven by Comparative Evidence


Fragment‑Based Drug Discovery: A Minimal DHPM Core for High Ligand‑Efficiency Screening

With MW 184.19 and zero Rule‑of‑Five violations, CAS 17994‑55‑7 is the only commercially available DHPM fragment that satisfies the ‘rule‑of‑three’ (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with substantial margin [1]. Its ACD/LogP of 0.44 predicts solubility >1 mg·mL⁻¹, avoiding the aggregation and solubility artifacts that plague more lipophilic 4‑aryl DHPM fragments. Procurement of this scaffold enables fragment library construction where every member shares a conserved DHPM core but is diversified at C4 through parallel synthesis [2].

Diversity‑Oriented and Parallel Synthesis: The C4‑Unsubstituted DHPM as a Universal Precursor

The C4‑methylene carbon of CAS 17994‑55‑7 is a chemically distinct, nucleophile‑accessible site unavailable in 4‑aryl DHPMs. Published methodology demonstrates that 4‑unsubstituted DHPMs undergo regioselective addition of carbon nucleophiles to generate C4‑substituted DHPM libraries in a single synthetic step [1]. This ‘scaffold‑to‑library’ approach consolidated around a single procurement item eliminates the need to purchase multiple 4‑aryl DHPM analogs, reducing inventory costs and simplifying supply chain logistics for medicinal chemistry groups.

Physicochemical Reference Standard for DHPM‑Focused SAR Studies

The stark LogP difference between CAS 17994‑55‑7 (ACD/LogP 0.44) and typical 4‑aryl DHPMs (LogP 1.5–3.0) makes the compound an essential low‑lipophilicity anchor point for QSAR models [1]. Its high melting point (253.8–256 °C) and characteristic thermal profile also make it a valuable reference material for DSC calibration in solid‑state characterization workflows, particularly in studies examining the relationship between aryl substitution and crystal lattice energy in DHPM series [2].

Academic Compound Collection Curation: A Single DHPM Entry Point with Maximal Chemical Space Coverage

For academic screening collections with limited budget and storage capacity, CAS 17994‑55‑7 represents the most information‑dense single DHPM acquisition. It can be processed into dozens of C4‑diversified analogs via established Biginelli‑type reactions, whereas a 4‑aryl DHPM is a synthetic endpoint that cannot be further diversified at C4 [1]. Its standardized hazard classification (CLP‑notified) and commercial availability from multiple suppliers with ≥95% purity ensure straightforward institutional approval and procurement [2].

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